molecular formula C8H18 B165551 2,4-Dimethylhexane CAS No. 589-43-5

2,4-Dimethylhexane

Cat. No.: B165551
CAS No.: 589-43-5
M. Wt: 114.23 g/mol
InChI Key: HDGQICNBXPAKLR-UHFFFAOYSA-N
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Description

2,4-Dimethylhexane is an organic compound with the molecular formula C8H18. It is a branched alkane and one of the isomers of octane. This compound is a colorless liquid at room temperature and is known for its use in various industrial applications due to its chemical properties .

Mechanism of Action

Target of Action

2,4-Dimethylhexane is a hydrocarbon and one of the isomers of octane . As such, it does not have a specific biological target. Instead, it interacts with biological systems in a more general way, primarily through its physical and chemical properties.

Biochemical Pathways

For example, it may disrupt membrane integrity or interfere with lipid-dependent processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylhexane can be synthesized through the isomerization of n-octane. This process involves the rearrangement of the carbon atoms in n-octane to form the branched structure of this compound. The isomerization reaction is typically carried out in the presence of a catalyst, such as a zeolite, under high temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller ones and rearranging their structures to form branched alkanes like this compound. The use of catalysts and controlled reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylhexane primarily undergoes reactions typical of alkanes, such as combustion and halogenation.

    Combustion: When burned in the presence of oxygen, this compound produces carbon dioxide and water, releasing a significant amount of energy.

    Halogenation: This compound can react with halogens (e.g., chlorine or bromine) under ultraviolet light to form haloalkanes.

Common Reagents and Conditions:

    Combustion: Requires oxygen and an ignition source.

    Halogenation: Requires halogens (chlorine or bromine) and ultraviolet light.

Major Products Formed:

Scientific Research Applications

2,4-Dimethylhexane has several applications in scientific research and industry:

Comparison with Similar Compounds

  • 2,2-Dimethylhexane
  • 2,5-Dimethylhexane
  • 2,4-Dimethylpentane
  • 2,3-Dimethylpentane

Comparison: 2,4-Dimethylhexane is unique among its isomers due to the specific positioning of its methyl groups on the hexane chain. This positioning affects its physical properties, such as boiling point and density, making it distinct from other dimethylhexane isomers. For example, 2,2-Dimethylhexane has a different boiling point and density compared to this compound due to the different arrangement of its carbon atoms .

Properties

IUPAC Name

2,4-dimethylhexane
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InChI

InChI=1S/C8H18/c1-5-8(4)6-7(2)3/h7-8H,5-6H2,1-4H3
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InChI Key

HDGQICNBXPAKLR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)C
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Molecular Formula

C8H18
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DSSTOX Substance ID

DTXSID60873237
Record name 2,4-Dimethylhexane
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Molecular Weight

114.23 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 2,4-Dimethylhexane
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Vapor Pressure

30.4 [mmHg]
Record name 2,4-Dimethylhexane
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CAS No.

589-43-5, 90622-56-3
Record name (±)-2,4-Dimethylhexane
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Record name 2,4-Dimethylhexane
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Record name 2,4-DIMETHYLHEXANE
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Record name 2,4-dimethylhexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some applications of 2,4-dimethylhexane analysis in biological systems?

A1: Research has shown that this compound can be used as a potential biomarker for pulmonary oxygen toxicity (POT) in divers using closed-circuit oxygen rebreathers (O2-CCR). Analysis of exhaled breath samples using gas chromatography-mass spectrometry (GC-MS) after O2-CCR dives revealed increased levels of this compound compared to baseline measurements. [] This suggests that monitoring this compound levels could contribute to early POT detection in operational settings.

Q2: Can this compound be produced by living organisms?

A2: Yes, studies have identified this compound as one of the key volatile compounds produced by the entomopathogenic fungus Isaria javanica pf185. [] While the exact mechanism of production is still under investigation, the presence of this compound in the fungal volatiles has been linked to enhanced growth in tobacco plants.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C8H18 and a molecular weight of 114.23 g/mol.

Q4: Are there any known chiral properties of this compound?

A4: Yes, this compound is a chiral molecule, meaning it exists as two non-superimposable mirror image isomers called enantiomers. Gas chromatographic enantioseparation techniques utilizing modified cyclodextrins as chiral stationary phases have successfully resolved the enantiomers of this compound. [, ] This separation is possible due to the weak enantioselective Van der Waals forces between the chiral selector and the enantiomers.

Q5: Has this compound been identified in any natural product extracts?

A5: Yes, this compound has been identified in the essential oils of both Crinum ornatum and Tabebuia rosea. [, ] In both cases, the essential oils were extracted via hydrodistillation and analyzed using GC and GC-MS. These findings suggest that this compound may contribute to the overall aroma or biological activity of these plant species.

Q6: Is this compound known to participate in any chemical reactions?

A6: Yes, this compound has been shown to react with ozone (O3) in a 1:1 stoichiometry. [] The reaction rate is first-order with respect to both ozone and this compound, and the reaction rate constant has been determined at various temperatures. This finding has implications for understanding the fate and persistence of this compound in the atmosphere, particularly in the presence of ozone.

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